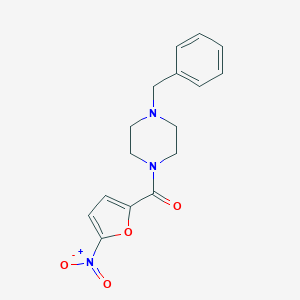

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone” is a synthetic molecule with a unique chemical structure. It is a derivative of piperazine and is used in a variety of scientific research applications. This molecule has been studied extensively in recent years due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

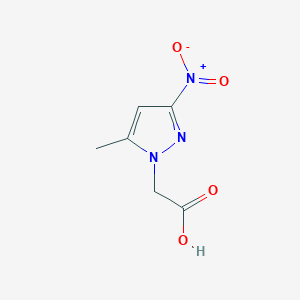

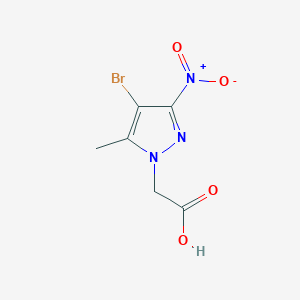

The molecular structure of this compound is complex, involving a benzylpiperazin-1-yl group and a nitrofuran-2-yl group linked by a methanone moiety. The empirical formula is C18H17N3O4 and the molecular weight is 339.35 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Potential

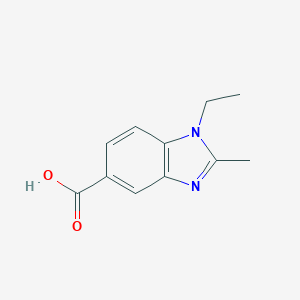

A study explored the synthesis of benzimidazole derivatives, including compounds related to “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” and evaluated their antimicrobial and antiviral activities. These compounds showed selective activity against certain fungi and viruses, indicating their potential as antifungal agents and in treating viral infections (Sharma et al., 2009).

Central Nervous System Receptor Affinity

Another study described the synthesis of benzylpiperazine derivatives and their transformation into ligands for central nervous system (CNS) receptors. This research suggests the potential application of these compounds in designing drugs targeting σ1-receptors, which could be beneficial for treating various CNS disorders (Beduerftig et al., 2001).

Antioxidant Properties

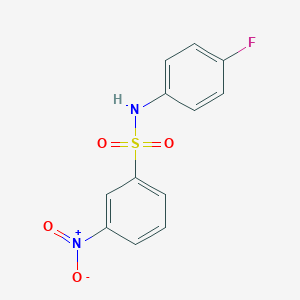

Research on benzofuran derivatives, including structures similar to “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” has shown antimicrobial and antioxidant properties. These findings support the potential use of these compounds in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).

Development of Enzyme Inhibitors

A series of benzotriazol-1-yl carboxamide scaffold-based compounds, including benzylpiperazine derivatives, were synthesized and tested as inhibitors for endocannabinoid hydrolases FAAH and MAGL. This research demonstrates the therapeutic potential of these compounds in developing treatments for disorders related to the endocannabinoid system (Morera et al., 2012).

Synthesis and Biological Activity of Triazole Analogues

Triazole analogues of piperazine, resembling “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” were synthesized and shown to have significant antibacterial activity. This research highlights the potential of these compounds in the development of new antibacterial drugs (Nagaraj et al., 2018).

Eigenschaften

IUPAC Name |

(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLRFJWYFRPHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352417 |

Source

|

| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

CAS RN |

69147-13-3 |

Source

|

| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.